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Introduction

The emergence of SARS-CoV-2 has highlighted the urgent need for effective antiviral
therapeutics. The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral
replication and a key antagonist of the host's innate immune response, making it a prime target
for antiviral drug development.[1][2] The FlipGFP PLpro assay is a cell-based reporter system
that allows for the evaluation of PLpro inhibitors in a biologically relevant context.[3][4] This
document provides detailed application notes and protocols for setting up and performing a
FlipGFP PLpro assay to evaluate the inhibitory activity of Jun12682, a potent and specific non-
covalent inhibitor of SARS-CoV-2 PLpro.[1][5]

Jun12682 has demonstrated significant antiviral efficacy by targeting both the BL2 groove and
a newly identified Val70Ub-binding site on PLpro.[5][6] This dual-binding mechanism
contributes to its high potency and its ability to inhibit the deubiquitinating and delSGylating
activities of PLpro, which are crucial for the virus to evade the host's immune system.[5][7]

Principle of the FlipGFP PLpro Assay

The FlipGFP assay is a novel fluorogenic reporter system based on a "flipped" beta-strand of
Green Fluorescent Protein (GFP).[8][9] The reporter construct consists of two parts of a split
GFP molecule. The 11th B-strand is engineered to be in a parallel orientation to the 10th 3-
strand, preventing its proper folding and thus fluorescence.[9][10] These two strands are
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connected by a linker containing a specific protease cleavage site, in this case, for SARS-CoV-
2 PLpro.[11] When PLpro is active, it cleaves the linker, allowing the 11th B-strand to "flip" back
to its native anti-parallel conformation, leading to the reconstitution of the GFP chromophore
and a significant increase in fluorescence.[8][10] The intensity of the fluorescence is directly
proportional to the activity of PLpro. Therefore, in the presence of an inhibitor like Jun12682,
PLpro activity is reduced, resulting in a dose-dependent decrease in the fluorescence signal.
[12]

Data Presentation
Table 1: Inhibitory Activity of Junl12682 against SARS-

CoV-2 PLpro
Assay Type Parameter Value Reference
FlipGFP PLpro Assay EC50 1.1 uM [51[13]
FRET-based
Enzymatic Assay (Ub-  Ki 63.5 nM [51[7]

AMC)
FRET-based
Enzymatic Assay Ki 38.5nM [51[7]
(ISG15-AMC)
Antiviral Assay (Caco-
EC50 0.44-2.02 pM [5]
2 cells)
Antiviral Assay (Vero
EC50 1.1 pM [5]

cells)

Table 2: Comparative Antiviral Activity of Jun12682
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Antiviral EC50

Compound Target Reference
(Vero cells)
Junl12682 PLpro 1.1 uM [5]
GRL0617 (known
S PLpro 22.4 uM [5]
PLpro inhibitor)
) ] Not applicable
Nirmatrelvir Mpro [6]

(different target)

Experimental Protocols

Materials and Reagents
¢ Cell Line: Human embryonic kidney 293T (HEK293T) cells.

e Plasmids:

o FlipGFP-PLpro reporter plasmid (containing the PLpro cleavage sequence). A suitable
starting point is the pcDNA3-TEV-flipGFP-T2A-mCherry plasmid (Addgene #124429),
which can be modified to replace the TEV cleavage site with the PLpro cleavage site.[11]
[12]

o SARS-CoV-2 PLpro expression plasmid.
o Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.

e Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

e Compound: Jun12682 (dissolved in DMSO to a stock concentration of 10 mM).
e Assay Plates: White, clear-bottom 96-well plates.

o Plate Reader: A fluorescence plate reader capable of measuring GFP fluorescence
(Excitation: ~488 nm, Emission: ~510 nm).

Protocol for FlipGFP PLpro Assay

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11413657/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11413657/
https://en.wikipedia.org/wiki/Jun12682
https://www.researchgate.net/figure/Development-of-cell-based-FlipGFP-assay-for-the-quantification-of-the-cellular-activity_fig4_352525301
https://www.researchgate.net/publication/370534933_FlipGFP_protease_assay_for_evaluating_in_vitro_inhibitory_activity_against_SARS-CoV-2_Mpro_and_PLpro
https://www.benchchem.com/product/b15137177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Day 1: Cell Seeding

Culture HEK293T cells in a T75 flask until they reach 70-80% confluency.

Trypsinize and resuspend the cells in fresh culture medium.

Seed 2 x 10™4 cells per well in a 96-well white, clear-bottom plate.

Incubate overnight at 37°C with 5% CO2.
Day 2: Transfection

o Prepare the transfection mix according to the manufacturer's protocol. For each well, a ratio
of 1:0.8 of the FlipGFP-PLpro reporter plasmid to the PLpro expression plasmid is
recommended.[10]

o Add the transfection mix to each well.
e |ncubate for 24 hours at 37°C with 5% CO2.
Day 3: Compound Treatment and Measurement

o Prepare serial dilutions of Jun12682 in culture medium. A typical concentration range to test
would be from 0.01 uM to 100 puM. Include a DMSO-only control.

o Carefully remove the medium from the wells and replace it with the medium containing the
different concentrations of Jun12682.

¢ Incubate for another 24 hours at 37°C with 5% CO2.

e Measure the GFP fluorescence intensity using a plate reader (Excitation: 488 nm, Emission:
510 nm).

Data Analysis

e Subtract the background fluorescence from wells containing non-transfected cells.

o Normalize the fluorescence signal of the compound-treated wells to the DMSO-treated
control wells (representing 100% PLpro activity).
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+ Plot the normalized fluorescence intensity against the logarithm of the Jun12682
concentration.

+ Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
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Caption: SARS-CoV-2 PLpro signaling pathway and its role in innate immune evasion.
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Caption: Experimental workflow for the FlipGFP PLpro assay with Jun12682.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15137177?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137177?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Inactive State (No PLpro or with Inhibitor)

FlipGFP Reporter
(Parallel B-strands) .
Cleavage Site
I Active State (PLpro Present)
Inhibition [OIENEVLIRY Cleaved FlipGFP Reporter
Jun12682 £l (Anti-parallel B-strands) Fluorescence

Click to download full resolution via product page

Caption: Logical relationship of the FlipGFP PLpro assay components.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://blog.addgene.org/flipgfp-a-novel-fluorescence-protease-reporter-to-study-apoptosis
https://journals.asm.org/doi/10.1128/jvi.01265-20
https://www.researchgate.net/figure/Development-of-cell-based-FlipGFP-assay-for-the-quantification-of-the-cellular-activity_fig4_352525301
https://www.researchgate.net/publication/370534933_FlipGFP_protease_assay_for_evaluating_in_vitro_inhibitory_activity_against_SARS-CoV-2_Mpro_and_PLpro
https://www.bioworld.com/articles/708045-jun-12682-a-sars-cov-2-plpro-inhibitor-with-potent-antiviral-activity-in-mice?v=preview
https://www.bioworld.com/articles/708045-jun-12682-a-sars-cov-2-plpro-inhibitor-with-potent-antiviral-activity-in-mice?v=preview
https://www.benchchem.com/product/b15137177#setting-up-a-flipgfp-plpro-assay-with-jun12682
https://www.benchchem.com/product/b15137177#setting-up-a-flipgfp-plpro-assay-with-jun12682
https://www.benchchem.com/product/b15137177#setting-up-a-flipgfp-plpro-assay-with-jun12682
https://www.benchchem.com/product/b15137177#setting-up-a-flipgfp-plpro-assay-with-jun12682
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15137177?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

